molecular formula C11H15Cl2NO2 B7805795 5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride

5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride

Cat. No.: B7805795
M. Wt: 264.14 g/mol
InChI Key: MBHPZUUGVMVQMH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride (CAS: 6562-92-1) is a pyridoxine-derived heterocyclic compound with the molecular formula C₁₁H₁₅Cl₂NO₂ and a molecular weight of 264.15 g/mol . It features a fused [1,3]dioxino-pyridine core with a chloromethyl (-CH₂Cl) substituent at position 5 and methyl groups at positions 2, 2, and 6. The hydrochloride salt enhances its stability and solubility in polar solvents .

Synthesis
The compound is synthesized via a two-step process:

Protection of Pyridoxine: Pyridoxine hydrochloride reacts with acetone under acidic conditions to form a dioxane-protected intermediate, 2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol hydrochloride .

Chlorination: The hydroxymethyl (-CH₂OH) group at position 5 is converted to chloromethyl (-CH₂Cl) using thionyl chloride (SOCl₂), yielding the final product .

Applications
The chloromethyl group enables further functionalization (e.g., nucleophilic substitution) for synthesizing bioactive derivatives, such as antimicrobial agents or enzyme inhibitors .

Properties

IUPAC Name

5-(chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-7-10-9(8(4-12)5-13-7)6-14-11(2,3)15-10;/h5H,4,6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHPZUUGVMVQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6562-92-1
Record name NSC71071
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(chloromethyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine hydrochloride
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Preparation Methods

The synthesis of 5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride involves several steps. One common method includes the reaction of 2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine with chloromethylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The product is then purified through recrystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2_2Cl) undergoes nucleophilic substitution with various nucleophiles, enabling the introduction of diverse functional groups.

Reaction TypeConditionsProductYieldSource
Cyanide Substitution KCN in polar aprotic solvent5-Cyanomethyl-2,2,8-trimethyl derivative86%
Azide Substitution NaN3_3, DMF, 60°C, 4h5-Azidomethyl-2,2,8-trimethyl derivative72%
Amine Alkylation N-Methyl-N-methoxyphenethylamine, reflux5-(Phenethylamino)methyl derivative59%

Key Observations :

  • Reactions with potassium cyanide ( ) proceed via SN_N2 mechanism, confirmed by retention of stereochemistry in product NMR.

  • Azide substitution ( ) generates intermediates for click chemistry applications.

Hydrolysis Reactions

The chloromethyl group is susceptible to hydrolysis under acidic or basic conditions:

ConditionsProductNotesSource
Acidic (HCl, H2_22O) 5-Hydroxymethyl-2,2,8-trimethyl derivativeForms pyridoxine analogs
Basic (NaHCO3_33) Partial hydrolysis to aldehydeRequires controlled pH

Mechanistic Insight :

  • Acidic hydrolysis ( ) proceeds via protonation of the chloride, facilitating water attack.

  • Over-hydrolysis under strong bases may lead to elimination side products.

Ring-Opening Reactions

The dioxino ring system undergoes cleavage under specific conditions, enabling access to pyridine derivatives:

ReactionConditionsProductYieldSource
Acid-Catalyzed Hydrolysis 1M HCl, THF/H2_2O (1:1), reflux4-(Hydroxymethyl)-5-(chloromethyl)pyridinol95%
Base-Induced Elimination DBU, THF, 0°C to RTPyridine-alkene conjugateNot reported

Structural Impact :

  • Ring opening ( ) generates pyridinol derivatives with free hydroxyl groups, enhancing further functionalization.

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura Pd(PPh3_3)4_4, aryl boronic acid5-Arylmethyl derivatives45–60%

Limitations :

  • Steric hindrance from the 2,2,8-trimethyl groups reduces coupling efficiency ().

Stability and Handling

  • Storage : Stable at −20°C under inert atmosphere ( ).

  • Decomposition : Prolonged exposure to moisture leads to hydrolysis ( ).

Scientific Research Applications

Medicinal Chemistry

5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the dioxino and pyridine moieties.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. A study demonstrated that modified pyridine derivatives could inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Biochemical Research

The compound is utilized in proteomics and biochemical assays. It acts as a biochemical probe for studying protein interactions and cellular processes.

Case Study: Protein Interaction Studies

In one study, this compound was used to label proteins in live cells, allowing researchers to visualize protein dynamics and interactions in real-time . This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to modify it to create new derivatives with potentially enhanced biological activities.

Case Study: Synthesis of Antimicrobial Agents

A research group synthesized several derivatives from this compound and evaluated their antimicrobial activities. Some derivatives showed significant activity against various bacterial strains, suggesting potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine hydrochloride [1,3]dioxino-pyridine -CH₂Cl (C5), -CH₃ (C2, C2, C8) Intermediate for antimicrobial agents
5-((Prop-2-yn-1-yloxy)methyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine [1,3]dioxino-pyridine -CH₂-O-C≡CH (C5), -CH₃ (C2, C2, C8) Click chemistry precursor for triazoles
Bis[triphenylphosphonio(methyl)]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine dichloride [1,3]dioxino-pyridine -CH₂-P⁺(Ph)₃ (C5, C6), -CH₃ Antibacterial (MIC: 5 μg/mL for S. aureus)
Tetrahydroimidazo[4,5-c]pyridine derivatives Imidazo[4,5-c]pyridine Variable alkyl/acyl groups Glutaminyl cyclase inhibitors
5-Azidomethyl-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine [1,3]dioxino-pyridine -CH₂-N₃ (C5), -CH₃ Precursor for AChE/MAO-B dual inhibitors

Stability and Reactivity Trends

  • Hydroxymethyl vs. Chloromethyl: The hydroxymethyl group in 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-6-carbohydrazide is selectively oxidizable to an aldehyde, while the chloromethyl group is inert to oxidation but reactive toward nucleophiles .
  • Lactone Stability : Derivatives with fused lactone rings (e.g., 5,6-dihydrofuro[3,4-b]pyridin-7(5H)-one) resist nucleophilic attack, unlike the chloromethyl compound .

Key Research Findings

  • Antibacterial Mechanism : Phosphonium salts derived from pyridoxine exhibit a dual mechanism: membrane disruption and DNA binding, unlike chloromethyl derivatives, which primarily act as intermediates .
  • Click Chemistry Applications : Triazole-linked derivatives show promise in Alzheimer’s disease therapy by dual inhibition of AChE and MAO-B, leveraging the azidomethyl precursor .

Biological Activity

5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride (CAS Number: 6562-92-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15ClNO2
  • Molecular Weight : 264.14 g/mol
  • Melting Point : 185-187 °C
  • IUPAC Name : 5-(chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine hydrochloride

Antitumor Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of pyridine and dioxin have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism of Action
Study AA549 (Lung)15.0Apoptosis induction
Study BMCF-7 (Breast)12.5Cell cycle arrest
Study CHeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated broad-spectrum activity against bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds that interact with key enzymes in metabolic pathways can disrupt cellular functions.
  • DNA Intercalation : Similar structures have shown the ability to intercalate into DNA, leading to mutagenic effects and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been documented in related compounds which can lead to cell death.

Case Study 1: Antitumor Activity in Vivo

A study conducted on mice bearing xenograft tumors treated with the compound showed a reduction in tumor size by approximately 45% compared to control groups. The treatment was associated with increased apoptotic markers in tumor tissues.

Case Study 2: Antimicrobial Efficacy

Clinical isolates of Staphylococcus aureus were tested against the compound in vitro. Results indicated a significant reduction in bacterial growth at concentrations lower than those typically required for standard antibiotics.

Q & A

Basic Research Questions

Q. What are the key structural features of 5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride?

  • Methodological Answer : The compound consists of a pyridine ring fused with a 1,3-dioxino ring, forming a bicyclic system. Key substituents include:

  • A chloromethyl group at position 5, enabling nucleophilic substitution.
  • Methyl groups at positions 2, 2, and 8, influencing steric and electronic properties.
  • The dioxino ring introduces rigidity and modulates solubility via its oxygen atoms.
    Structural confirmation requires ¹H NMR (e.g., δ 4.20–4.50 ppm for dioxino protons) and FT-IR (C-O-C stretch at 1100–1250 cm⁻¹) .

Q. What synthetic routes are reported for preparing this compound?

  • Methodological Answer : A multi-step synthesis is typical:

  • Step 1 : N-oxidation of a precursor pyridine derivative using H₂O₂ in acetic acid (50–60°C, 6 hours).
  • Step 2 : Nitration at specific positions (e.g., HNO₃/H₂SO₄ at 0°C).
  • Step 3 : Chloromethylation via SOCl₂ in anhydrous dichloromethane (0°C to RT).
  • Step 4 : Purification using column chromatography (silica gel, ethyl acetate/hexane).
  • Key Optimization : Control reaction temperature and moisture levels to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

TechniqueApplicationExample Parameters
¹H NMR Confirm substituent positionsδ 2.35 (methyl groups), δ 5.10 (chloromethyl)
HPLC Assess purityC18 column, 1.0 mL/min flow, UV detection at 254 nm
FT-IR Identify functional groupsC-Cl stretch at 650–800 cm⁻¹, C-O-C at 1100–1250 cm⁻¹
Residual solvents (e.g., DCM) should be quantified via GC-MS .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group acts as a leaving group in SN₂ reactions. Reactivity can be enhanced by:

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employing nucleophiles like amines (e.g., NH₃/EtOH, 60°C) or thiols (e.g., NaSH in H₂O/THF).
    Comparative studies with isomers (e.g., 3-chloromethylpyridine) show lower yields due to steric hindrance in the target compound .

Q. What strategies resolve contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent ratios to identify critical factors.
  • In-situ Monitoring : Use TLC or ReactIR to track intermediates and side products.
  • Troubleshooting Example : Low yields in chloromethylation may stem from moisture; use molecular sieves or anhydrous SOCl₂ .

Q. How to predict and validate the LogP value for solubility optimization?

  • Methodological Answer :

  • Prediction : Computational tools (e.g., ChemAxon) estimate LogP = 2.33, indicating moderate hydrophobicity .
  • Validation : Perform shake-flask experiments (octanol/water partitioning) with HPLC quantification. Adjust solubility using co-solvents (e.g., DMSO:PBS mixtures) for biological assays.

Q. What biological activity hypotheses can be proposed based on structural analogs?

  • Methodological Answer :

  • Herbicidal Activity : Analogous chloromethylpyridines inhibit acetolactate synthase (ALS) in plants. Test via in vitro ALS inhibition assays .
  • Antimicrobial Potential : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC determination) .

Comparative Reactivity Table

CompoundReactivity in SN₂ (Relative Rate)Key Difference
Target Compound1.0 (reference)Chloromethyl at position 5
3-Chloromethylpyridine0.6Steric hindrance at position 3
4-Chloromethylpyridine1.2Enhanced accessibility at position 4
Data derived from kinetic studies in ethanol/water .

Safety and Handling

  • Storage : -20°C in airtight, light-resistant containers.
  • Waste Disposal : Neutralize with NaOH (1M) before incineration .

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